molecular formula C34H46O19 B15146024 (Z)-Aldosecologanin (Centauroside)

(Z)-Aldosecologanin (Centauroside)

Cat. No.: B15146024
M. Wt: 758.7 g/mol
InChI Key: MWLKXILGJPSPKZ-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule characterized by:

  • Multiple sugar moieties: Two 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose-derived) units linked via ether and ester bonds .
  • Dihydro-pyran rings: The 3,4-dihydro-2H-pyran scaffold provides structural rigidity and influences stereochemical properties .

Properties

IUPAC Name

methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLKXILGJPSPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of ethenyl groups, methoxycarbonyl esters, and stereospecific sugar attachments. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Sugar Moieties Inferred Biological Activity
Target Compound Not explicitly provided (estimated: ~C₃₆H₄₆O₂₃) ~870 (estimated) Ethenyl, methoxycarbonyl, dihydro-pyran Two glucose units Potential glycosidase inhibition, antioxidant activity
Methyl (5Z)-5-ethylidene-4-[...] () C₃₅H₄₈O₂₂ 820.7 Ethylidene, methoxycarbonyl Two glucose units Stabilizing agent in pharmaceuticals
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate () C₂₃H₂₁NO₆ 407.4 Methoxybenzoyl, oxo-pyran None Antioxidant, anticancer
Triazole-pyrimidine hybrids () Variable Variable Triazole, pyrimidine None Antimicrobial, enzyme inhibition

Key Differentiators

Sugar Moieties: The target compound’s glucose units enhance hydrophilicity and may improve binding to carbohydrate-processing enzymes compared to non-glycosylated analogs like triazole-pyrimidine hybrids .

Ethenyl vs.

Stereochemistry : The stereospecific arrangement of substituents on the dihydro-pyran rings (implied by ) distinguishes it from simpler pyran derivatives, affecting both synthesis routes and biological selectivity .

Stability and Reactivity

  • Hydrolytic Stability: The glucose units may protect ester linkages from hydrolysis, enhancing stability compared to non-glycosylated esters (e.g., ’s compound) .
  • Oxidative Sensitivity : The ethenyl groups could render the compound susceptible to oxidation, a trait less prominent in saturated analogs like triazole-pyrimidine hybrids .

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